N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is a complex organic compound featuring imidazole rings and a fluorinated isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide typically involves the formation of imidazole rings followed by their attachment to a fluorinated isophthalamide core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole rings or the fluorinated core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole rings or the fluorinated positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions could introduce new functional groups at the imidazole or fluorinated positions.
Scientific Research Applications
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The fluorinated core may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 4,5-diphenyl-1H-imidazole share structural similarities and are used in similar applications.
Fluorinated isophthalamides: These compounds have comparable core structures but may differ in their functional groups and overall reactivity.
Uniqueness
N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is unique due to the combination of imidazole rings and a fluorinated isophthalamide core, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
21696-07-1 |
---|---|
Molecular Formula |
C26H23FN6O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-fluorobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H23FN6O2/c27-22-10-5-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)15-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
ZTUUVOBYUUDIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.